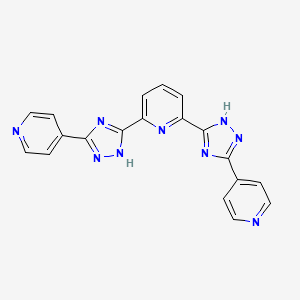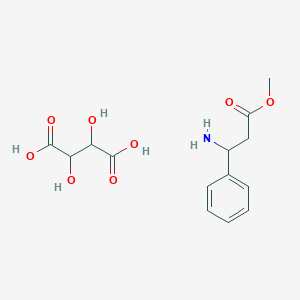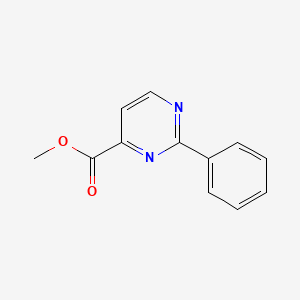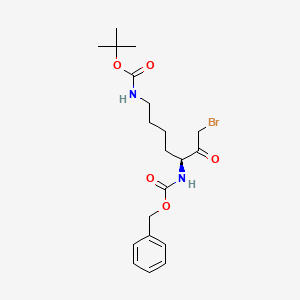
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine is a versatile compound known for its unique structure and properties. This compound features a central pyridine ring substituted with two 1,2,4-triazole rings, each further substituted with a pyridine ring. This structure allows it to act as a terdentate ligand, making it highly valuable in coordination chemistry and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine typically involves a multi-step process. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition in the presence of a copper catalyst to form the triazole rings. The final step involves the coupling of the triazole rings with the central pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions, which are useful in catalysis and materials science.
Substitution Reactions: The pyridine and triazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Copper Catalysts: Used in the initial “click” reaction to form the triazole rings.
Metal Salts: Employed in coordination reactions to form metal complexes.
Major Products
Aplicaciones Científicas De Investigación
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Coordination Chemistry: Used as a ligand to form metal complexes with applications in catalysis and materials science.
Photochemistry: Employed in the development of photoluminescent materials.
Biomedicine: Investigated for its potential in enzyme inhibition and as a therapeutic agent.
Polymer Science: Used to create functionalized polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes with metals, influencing their electronic properties and reactivity. This coordination can modulate the activity of metal centers in catalytic processes and enhance the photophysical properties of materials .
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another terdentate ligand with similar coordination properties.
2,2’6’,2’'-terpyridine: A well-known ligand used in coordination chemistry with a different structural motif.
Uniqueness
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine stands out due to its unique combination of pyridine and triazole rings, providing a versatile platform for functionalization and coordination. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in various scientific fields .
Propiedades
Fórmula molecular |
C19H13N9 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C19H13N9/c1-2-14(18-23-16(25-27-18)12-4-8-20-9-5-12)22-15(3-1)19-24-17(26-28-19)13-6-10-21-11-7-13/h1-11H,(H,23,25,27)(H,24,26,28) |
Clave InChI |
PZOHHVCEVSBOLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3)C4=NC(=NN4)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)


![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)



![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)

